2-(4-ethoxyphenyl)-2-oxoethyl acetate
Description
2-(4-Ethoxyphenyl)-2-oxoethyl acetate is an organic ester characterized by a para-ethoxyphenyl group attached to a 2-oxoethyl acetate backbone. Its molecular formula is C₁₂H₁₄O₅, with a molecular weight of 238.24 g/mol. The ethoxy (–OCH₂CH₃) substituent at the phenyl ring’s para position and the acetate ester group define its chemical behavior.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11-6-4-10(5-7-11)12(14)8-16-9(2)13/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWZKKMVGSTQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Varying Substituents on the Phenyl Ring
The para-substituent on the phenyl ring significantly impacts electronic, steric, and solubility properties. Key comparisons include:
Key Findings :
- Ethoxy vs.
- Halogen vs. Alkoxy : Halogenated analogs (F, Cl) exhibit stronger hydrogen-bonding interactions with biological targets, whereas ethoxy derivatives may prioritize hydrophobic interactions .
Analogues with Modified Ester Groups
The ester moiety’s alkyl chain length influences solubility and enzymatic hydrolysis rates:
Key Findings :
Key Findings :
- Ethoxy-substituted compounds often exhibit enhanced bioavailability compared to nitro or chloro analogs but may require structural optimization for target specificity .
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